molecular formula C22H19BrN2O5S B2972186 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-78-8

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2972186
M. Wt: 503.37
InChI Key: AMJPCIBUBIGICN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Modifications

The compound 4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and its related derivatives, have been extensively studied in the context of chemical synthesis. For instance, Knollmüller (1971) explored the formation of benzothiadiazine dioxides by treating 2-aminobenzyl amine with sulfamide, leading to various derivatives through reactions with alkyl halides and other agents (Knollmüller, 1971). Similarly, Grunder-Klotz and Ehrhardt (1991) used the 3,4-dimethoxybenzyl group for N-protection of thiazetidine dioxides, which could be removed using specific reagents (Grunder-Klotz & Ehrhardt, 1991).

Photophysical Properties and Applications

Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives substituted with benzothiadiazole groups for their photophysical properties. These compounds, including those with 3,4-dimethoxyphenyl moieties, showed promising applications in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Studies

Balaydın et al. (2012) synthesized derivatives of bromophenols, including those structurally related to the compound , and studied their inhibition of the enzyme carbonic anhydrase. These compounds demonstrated potential as leads for novel carbonic anhydrase inhibitors, with applications in treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

Catalytic Applications

In the field of catalysis, Goodman and Detty (2004) explored the use of selenoxides, including aryl benzyl selenoxides related to the compound of interest, as catalysts in the bromination of organic substrates. Their effectiveness in facilitating bromination reactions in aqueous media highlights the versatility of such compounds in organic synthesis (Goodman & Detty, 2004).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O5S/c1-29-19-12-11-17(13-20(19)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)18-5-3-4-6-21(18)31(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJPCIBUBIGICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromobenzyl)-2-(3,4-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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